molecular formula C17H16ClNO5 B4566327 methyl 2-chloro-5-{[(4-methoxyphenoxy)acetyl]amino}benzoate

methyl 2-chloro-5-{[(4-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B4566327
M. Wt: 349.8 g/mol
InChI Key: VXKHRXLTKOUHTR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-{[(4-methoxyphenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C17H16ClNO5 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.0717003 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic System Synthesis

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, was used in the synthesis of heterocyclic systems, including the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. These compounds are significant for their potential applications in pharmaceuticals and materials science (Selič, Grdadolnik, & Stanovnik, 1997).

Photoreactions in Organic Synthesis

Research into the photochemistry of related compounds, like 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, has highlighted their utility in synthetic organic chemistry. The photoinduced reactions offer a path to synthesizing complex molecules, demonstrating the potential of using light to mediate chemical transformations (Plíštil et al., 2006).

Photopolymerization

A novel compound bearing a chromophore group directly linked to the aminoxyl function was proposed as a photoiniferter, demonstrating the application of methyl 2-chloro-5-{[(4-methoxyphenoxy)acetyl]amino}benzoate derivatives in photopolymerization. This finding is pivotal for developing new materials through light-mediated polymerization processes (Guillaneuf et al., 2010).

Antiproliferative Activity against Cancer Cells

A study on indenopyrazoles derived from the synthesis process involving similar compounds found methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate to possess significant antiproliferative activity towards human cancer cells. This showcases the potential of this compound derivatives in cancer research (Minegishi et al., 2015).

Synthesis of Antimicrobial Agents

Derivatives have been utilized in the synthesis of antimicrobial agents, further illustrating their value in developing new pharmaceuticals. The ability to create compounds with moderate activity against various bacterial and fungal strains highlights the compound's versatility in drug synthesis (Sah et al., 2014).

Properties

IUPAC Name

methyl 2-chloro-5-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-22-12-4-6-13(7-5-12)24-10-16(20)19-11-3-8-15(18)14(9-11)17(21)23-2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKHRXLTKOUHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.